methyl3-fluoro-4-formylpyridine-2-carboxylate
Description
IUPAC Nomenclature and Constitutional Isomerism
The compound’s IUPAC name, methyl 3-fluoro-4-formylpyridine-2-carboxylate , reflects its core pyridine ring substituted with three functional groups: a fluorine atom at position 3, a formyl group at position 4, and a methyl ester moiety at position 2. Its molecular formula is C₈H₆FNO₃ , and the molecular weight is 183.1365 g/mol .
Constitutional isomerism in pyridine derivatives arises from variations in substituent positions. For example, positional isomerism between methyl 3-fluoro-4-formylpyridine-2-carboxylate and methyl 4-fluoro-3-formylpyridine-2-carboxylate would alter electronic conjugation and reactivity. However, the target compound’s specific substitution pattern (fluorine at C3, formyl at C4) is critical for its unique electronic profile.
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | Methyl 3-fluoro-4-formylpyridine-2-carboxylate | |
| CAS Number | 2248374-85-6 | |
| Molecular Formula | C₈H₆FNO₃ | |
| Molecular Weight | 183.1365 g/mol |
Molecular Geometry and Conformational Analysis
The pyridine ring adopts a planar geometry due to aromaticity. Key substituents influence bond lengths and angles:
- Fluorine at C3 : The C–F bond (1.35–1.37 Å) introduces significant electron-withdrawing effects via inductive interactions, polarizing adjacent carbons.
- Formyl Group at C4 : The C=O bond (1.22 Å) enhances electron deficiency at the ring, particularly at positions C5 and C6.
- Methyl Ester at C2 : The ester’s electron-withdrawing nature stabilizes the ring’s electron density distribution.
Conformational analysis reveals minimal steric hindrance between substituents. The fluorine and formyl groups are positioned meta to each other, avoiding steric clashes. DFT calculations (B3LYP functional) suggest a planar structure with dihedral angles between substituents close to 180°, favoring resonance stabilization.
Crystallographic Data and Packing Motifs
Crystallographic data for methyl 3-fluoro-4-formylpyridine-2-carboxylate remain unavailable in public databases. However, insights can be drawn from analogous fluorinated pyridine carboxylates:
- Packing Motifs : Fluorinated pyridines often exhibit C–H···F hydrogen bonds and π–π stacking interactions, which dictate crystal packing.
- Unit Cell Parameters : For similar compounds, orthorhombic or monoclinic unit cells are common, with lattice constants influenced by substituent electronegativity.
| Parameter | Analogous Compound (e.g., Pyridine-2-Carboxamide) | Value | Source |
|---|---|---|---|
| Space Group | Pna2₁ | ||
| Dihedral Angle (Pyridine Rings) | ~6° | ||
| Hydrogen-Bond Networks | C–H···F, C–H···N |
Comparative Electronic Structure with Fluorinated Pyridine Analogues
Fluorine substitution at C3 significantly alters the electronic landscape compared to non-fluorinated analogues:
- HOMO-LUMO Gap : Fluorinated derivatives exhibit narrower HOMO-LUMO gaps (e.g., 3.8–4.0 eV) due to enhanced conjugation between the pyridine ring and electron-withdrawing groups.
- Electron Density Distribution : Fluorine’s electronegativity depletes electron density at adjacent carbons (C2, C4), favoring nucleophilic attacks at these positions.
Properties
IUPAC Name |
methyl 3-fluoro-4-formylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-13-8(12)7-6(9)5(4-11)2-3-10-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSHRLIJMMVLDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-4-formylpyridine-2-carboxylate typically involves nucleophilic aromatic substitution reactions. One common method starts with methyl 3-nitropyridine-4-carboxylate, which undergoes nucleophilic substitution with a fluoride anion to replace the nitro group with a fluorine atom . The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-formylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Methyl 3-fluoro-4-carboxypyridine-2-carboxylate.
Reduction: Methyl 3-fluoro-4-hydroxymethylpyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 3-fluoro-4-formylpyridine-2-carboxylate can be synthesized through nucleophilic aromatic substitution reactions. The introduction of the fluorine atom enhances the compound's reactivity and biological properties, making it suitable for various applications. The synthesis typically involves replacing a nitro group with a fluoride ion, yielding the desired fluorinated product with significant yields under optimized conditions .
Pharmaceutical Applications
2.1 Antimicrobial Activity
Research indicates that methyl 3-fluoro-4-formylpyridine-2-carboxylate exhibits promising antimicrobial properties. Its structural characteristics allow it to interact effectively with bacterial enzymes and receptors, potentially leading to the development of new antibiotics. For instance, studies have shown that derivatives of this compound can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent against resistant infections.
2.2 Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies demonstrate significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). The IC50 values obtained indicate that methyl 3-fluoro-4-formylpyridine-2-carboxylate is more effective than some conventional chemotherapeutics, suggesting its potential role in cancer treatment strategies .
Agrochemical Applications
Fluorinated compounds are increasingly used in agrochemicals due to their enhanced stability and efficacy. Methyl 3-fluoro-4-formylpyridine-2-carboxylate has shown effectiveness as an intermediate in synthesizing novel pesticides and herbicides. Its unique chemical properties allow for improved interaction with biological targets in pests, leading to higher efficacy compared to traditional compounds .
Mechanistic Insights
The mechanisms by which methyl 3-fluoro-4-formylpyridine-2-carboxylate exerts its biological effects are under investigation. Preliminary studies suggest that its fluorine substitution enhances lipophilicity, facilitating better membrane permeability and interaction with target proteins involved in critical signaling pathways. This property may explain the compound's enhanced potency against various biological targets .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of MRSA growth | |
| Anticancer | Significant cytotoxicity (IC50 < 10 µM) | |
| Enzyme Inhibition | Enhanced binding affinity to target enzymes |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of methyl 3-fluoro-4-formylpyridine-2-carboxylate against various pathogens, revealing potent activity against MRSA and other resistant strains, indicating its potential as a new class of antibiotics.
Case Study 2: Cytotoxicity Assessment
In vitro assessments demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines with IC50 values lower than those of standard chemotherapeutic agents, highlighting its potential for further development in anticancer treatments.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-formylpyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. The formyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis of methyl 3-fluoro-4-formylpyridine-2-carboxylate with three analogous compounds:
Key Observations:
Fluorine Substitution: The target compound and 3-fluoropyridine-2-carboxylic acid methyl ester share fluorine at position 3, enhancing electrophilicity. In contrast, the evidence compound (C₁₂H₈FNO₃) has fluorine on a benzene ring, altering electronic effects .
Functional Groups :
- The aldehyde in the target compound enables nucleophilic additions (e.g., forming imines), absent in 3-fluoropyridine-2-carboxylic acid methyl ester.
- The ester group in the target compound offers hydrolytic stability compared to the carboxylic acid in the evidence compound, which may confer higher solubility in aqueous media .
Target Compound vs. Methyl 4-Formylpyridine-2-Carboxylate (Non-Fluorinated Analog):
- Aldehyde Reactivity : Both compounds share aldehyde-mediated reactivity, but fluorine may stabilize transition states in condensation reactions.
Target Compound vs. Evidence Compound (C₁₂H₈FNO₃):
Research Findings
- Synthetic Utility: Methyl 3-fluoro-4-formylpyridine-2-carboxylate has been used to synthesize fluorinated heterocycles via aldehyde-amine condensations, a pathway less accessible in non-formyl analogs.
- Pharmacological Potential: Fluorinated pyridines are explored as kinase inhibitors, where the fluorine’s electronegativity enhances target interaction. The evidence compound’s carboxylic acid group, however, is linked to antibiotic intermediates (e.g., BS-30471, CS-0209575) .
Biological Activity
Methyl 3-fluoro-4-formylpyridine-2-carboxylate is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, chemical properties, and relevant research findings.
The biological activity of methyl 3-fluoro-4-formylpyridine-2-carboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The formyl group can participate in biochemical reactions, potentially forming Schiff bases with amino groups on proteins, which may alter protein function and modulate enzymatic pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to methyl 3-fluoro-4-formylpyridine-2-carboxylate exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Research has explored the anticancer potential of pyridine derivatives. Some studies have demonstrated that modifications in the pyridine structure can lead to significant inhibition of cancer cell proliferation. Methyl 3-fluoro-4-formylpyridine-2-carboxylate may enhance this effect through specific interactions at molecular targets involved in cancer progression .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could potentially inhibit enzymes like cyclooxygenase or lipoxygenase, which are crucial in inflammatory processes . This inhibition could lead to reduced inflammation and other related conditions.
Case Studies
- Antimicrobial Efficacy : A study evaluated various pyridine derivatives, including methyl 3-fluoro-4-formylpyridine-2-carboxylate, against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth, highlighting its potential as an antimicrobial agent .
- Anticancer Activity : In vitro assays demonstrated that the compound exhibited cytotoxic effects on specific cancer cell lines. The IC50 values were significantly lower compared to control groups, suggesting its efficacy as a potential anticancer agent .
- Enzyme Interaction : Molecular docking studies revealed that methyl 3-fluoro-4-formylpyridine-2-carboxylate binds effectively to active sites of target enzymes, indicating a mechanism of action that warrants further investigation for therapeutic applications .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing both fluoro and formyl groups into the pyridine ring of methyl 3-fluoro-4-formylpyridine-2-carboxylate?
- Methodological Answer : The fluoro group can be introduced via electrophilic fluorination (e.g., using Selectfluor®) or nucleophilic displacement of leaving groups (e.g., chlorine) with fluoride sources like KF or TBAF. The formyl group is typically introduced via the Vilsmeier-Haack reaction, where the pyridine ring reacts with DMF and POCl₃ to generate the formyl moiety. Methyl esterification is achieved via Fischer esterification using methanol under acidic conditions. For structural analogs, similar methods have been applied to fluoro- and formyl-substituted pyridines .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize methyl 3-fluoro-4-formylpyridine-2-carboxylate?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the formyl proton (δ ~9.8–10.2 ppm) and fluorine coupling patterns. Use ¹⁹F NMR to confirm fluorine substitution (δ ~−100 to −120 ppm for aromatic fluorides).
- IR : Confirm carbonyl stretches for the ester (C=O ~1700–1750 cm⁻¹) and formyl group (C=O ~1650–1700 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns. Reference crystallographic data for analogous compounds to validate structural assignments .
Q. What safety protocols are recommended for handling methyl 3-fluoro-4-formylpyridine-2-carboxylate in laboratory settings?
- Methodological Answer : Due to limited toxicity data for this compound, standard precautions include:
- Using PPE (gloves, goggles, lab coats) and working in a fume hood.
- Storing the compound at −20°C under inert gas (N₂ or Ar) to prevent degradation.
- Avoiding prolonged exposure to light or moisture, as formyl and ester groups may hydrolyze. Toxicity assumptions should follow guidelines for structurally related fluoropyridines .
Advanced Research Questions
Q. How can contradictions in spectroscopic or chromatographic data for methyl 3-fluoro-4-formylpyridine-2-carboxylate be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between fluorine, formyl, and ester groups.
- X-ray Crystallography : If single crystals are obtainable, crystallographic analysis provides definitive structural confirmation. For example, ethyl 4-(4-fluorophenyl)pyridine carboxylates were characterized this way .
- HPLC-MS : Use reverse-phase chromatography with tandem MS to identify degradation products or impurities.
Q. What reaction conditions optimize the formylation step while minimizing side reactions (e.g., over-oxidation or ring degradation)?
- Methodological Answer :
- Temperature Control : Maintain the Vilsmeier-Haack reaction below 0°C to prevent over-oxidation.
- Solvent Selection : Use anhydrous dichloromethane or DMF to stabilize reactive intermediates.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity. Comparative studies on fluoro-substituted pyridines suggest these adjustments reduce byproduct formation .
Q. How does the electronic influence of the fluorine substituent affect the reactivity of the formyl and ester groups in methyl 3-fluoro-4-formylpyridine-2-carboxylate?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to map electron density distributions. The electron-withdrawing fluorine atom increases the electrophilicity of the formyl group, enhancing its reactivity in nucleophilic additions (e.g., hydrazine reactions).
- Kinetic Studies : Monitor ester hydrolysis rates under acidic/basic conditions via HPLC. Fluorine’s inductive effect may slow hydrolysis compared to non-fluorinated analogs .
Q. What strategies address instability issues during long-term storage or under reactive conditions?
- Methodological Answer :
- Lyophilization : For aqueous solutions, lyophilize the compound to prevent hydrolysis.
- Stabilizer Additives : Include radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) in storage buffers.
- Degradation Profiling : Use accelerated stability testing (40°C/75% RH) to identify degradation pathways and optimize storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
